Cis-N-BOC-3,4-diaminopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-N-BOC-3,4-diaminopyrrolidine is a chemical compound with the molecular formula C9H19N3O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two amino groups at the 3 and 4 positions of the pyrrolidine ring, and a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-N-BOC-3,4-diaminopyrrolidine typically involves the protection of the amino groups and the pyrrolidine ring formation. One common method is the reductive ring opening of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using hydrogenation. This process employs a Raney nickel catalyst and carefully controlled hydrogenation parameters to achieve high selectivity towards the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow chemistry has been reported to enhance the efficiency and selectivity of the synthesis. This method allows for the integration of multiple reaction steps without the need for intermediate isolation or purification .
Chemical Reactions Analysis
Types of Reactions
Cis-N-BOC-3,4-diaminopyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like Raney nickel.
Substitution: The amino groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a Raney nickel catalyst is used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidine derivatives .
Scientific Research Applications
Cis-N-BOC-3,4-diaminopyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cis-N-BOC-3,4-diaminopyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The BOC protecting group helps in stabilizing the compound and preventing unwanted side reactions during its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Cis-N-BOC-3,4-diaminopyrrolidine: Characterized by the presence of a BOC protecting group and two amino groups at the 3 and 4 positions.
Trans-N-BOC-3,4-diaminopyrrolidine: Similar structure but with different stereochemistry, leading to different reactivity and applications.
N-BOC-3,4-diaminopyrrolidine: Without the cis or trans designation, indicating a mixture of stereoisomers.
Uniqueness
This compound is unique due to its cis configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and the development of stereochemically pure pharmaceutical agents .
Properties
Molecular Formula |
C9H19N3O2 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5,10H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 |
InChI Key |
NYBHWKRMLGNPAT-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.